molecular formula C15H22FN3O4S B3016813 Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate CAS No. 897619-02-2

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate

Cat. No.: B3016813
CAS No.: 897619-02-2
M. Wt: 359.42
InChI Key: XDUWTQKOPVRYFC-UHFFFAOYSA-N
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Description

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a sulfonyl ethyl carbamate moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, while the sulfonyl and carbamate groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal medication.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O4S/c1-2-23-15(20)17-7-12-24(21,22)19-10-8-18(9-11-19)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUWTQKOPVRYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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